molecular formula C19H20N2O3S B5177308 [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol

[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol

Cat. No.: B5177308
M. Wt: 356.4 g/mol
InChI Key: LZPBFRNLBXFKRE-UHFFFAOYSA-N
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Description

[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol is a complex organic compound that features an imidazole ring, a benzylsulfonyl group, and a phenylethyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often employ solventless microwave-assisted synthesis, which is efficient and environmentally friendly . This method allows for the rapid formation of imidazole rings with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in biological and medical research due to its potential antibacterial, antifungal, and anticancer properties . It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity and disrupting biological pathways . This compound may also interact with cellular membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both benzylsulfonyl and phenylethyl groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

[2-benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-14-18-13-20-19(21(18)12-11-16-7-3-1-4-8-16)25(23,24)15-17-9-5-2-6-10-17/h1-10,13,22H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBFRNLBXFKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CN=C2S(=O)(=O)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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